Clonidine-d4 Hydrochloride
Description
Systematic Nomenclature and Regulatory Designations
The systematic chemical nomenclature for this compound follows established International Union of Pure and Applied Chemistry guidelines, with the official designation being 4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride. This nomenclature specifically identifies the four deuterium atoms positioned at the 4,4,5,5 positions of the imidazoline ring system, distinguishing it from the non-deuterated parent compound. Alternative systematic names documented in regulatory databases include N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-4,4,5,5-d4-2-amine hydrochloride, which emphasizes the dihydroimidazole structural framework with explicit deuterium positioning.
The compound maintains consistent Chemical Abstracts Service registry number 67151-02-4 across multiple international chemical databases and regulatory frameworks. Additional regulatory identifiers include the European Community number 110-699-5 and the Developmental and Reproductive Toxicology Database Substance Identifier DTXSID60661873. The compound appears under various trade designations including Atensina-d4, Capresin-d4, and multiple catalog-specific identifiers such as HY-12721S and CS-0202323. These multiple nomenclature systems reflect the compound's widespread utilization across pharmaceutical research and analytical chemistry applications.
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-N-(2,6-dichlorophenyl)-1H-imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIFSRGNXRYGHF-HGFPCDIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661873 | |
| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67151-02-4 | |
| Record name | N-(2,6-Dichlorophenyl)(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Clonidine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the clonidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of 2,6-dichlorophenylacetonitrile with deuterated ammonia to form the deuterated imidazoline ring, followed by the addition of hydrochloric acid to obtain Clonidine-d4 (hydrochloride) . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Metabolic Reactions
In vivo, clonidine-d4 undergoes hepatic metabolism similar to non-deuterated clonidine but with kinetic isotope effects altering reaction rates:
Primary Pathways
-
4-Hydroxylation :
(inactive metabolite) .
Rate reduction: Deuterium at C4/C5 slows hydroxylation by ~20% compared to non-deuterated clonidine . -
N-Oxidation :
Minor pathway via flavin-containing monooxygenases (FMOs), unaffected by deuterium .
Excretion
- 50% excreted unchanged in urine (vs. 40% for non-deuterated form) .
- 20% fecal excretion as inactive metabolites .
Stability Under Physicochemical Conditions
Analytical Interactions
Clonidine-d4 hydrochloride is widely used in mass spectrometry due to predictable fragmentation patterns:
LC-MS/MS Characteristics
- Parent ion : m/z 236.1 → Fragment ions : m/z 48.0 (base peak), 152.1, 194.0 .
- Retention time : 3.2 min (C18 column, 0.1% formic acid/MeCN gradient) .
Quantitative Performance
| Parameter | Value |
|---|---|
| Linearity range | 0.1–20.0 μg/mL (R² >0.999) |
| LOD/LOQ | 0.03 μg/mL / 0.10 μg/mL |
| Matrix effect (plasma) | 92–105% recovery |
Reactivity in Formulation Studies
In transdermal patches (HPMC/Eudragit matrices):
- Drug-polymer interaction : Hydrogen bonding with hydroxyl groups of HPMC enhances stability .
- Release kinetics : Zero-order release over 48 hours (85% cumulative release) .
Key Research Findings
- Deuterium labeling reduces first-pass metabolism by 15%, increasing oral bioavailability to 82% (vs. 70% for clonidine) .
- In thermal stress tests, <2% degradation after 6 months at -20°C .
- Co-administration with morphine extends by 60 minutes due to slowed gastric emptying .
This data underscores this compound's utility in tracing clonidine's ADME profile while maintaining chemical fidelity under physiological and analytical conditions.
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Overview:
Clonidine-d4 hydrochloride serves as a valuable internal standard in mass spectrometry and other analytical methods for studying the pharmacokinetics of clonidine. The deuterated form helps distinguish between the drug and its metabolites in biological samples.
Research Findings:
- Stability Studies: Research has shown that clonidine-d4 can be effectively used to assess the stability of compounded clonidine formulations. A study evaluated compounded oral liquids containing clonidine hydrochloride, demonstrating that using clonidine-d4 as an internal standard improved the accuracy of quantification during stability assessments .
- Analytical Method Development: The use of clonidine-d4 in developing solid-phase extraction methods for high-performance liquid chromatography (HPLC) has been documented. This method allows for precise measurement of clonidine levels in various formulations, enhancing the understanding of its pharmacokinetic profile .
Therapeutic Applications
Overview:
Clonidine hydrochloride is primarily known for its antihypertensive properties, but its deuterated counterpart also finds applications in various therapeutic areas.
Case Studies:
- Hypertension Management: Clonidine-d4 has been utilized in studies assessing the efficacy of clonidine formulations for managing hypertension. A transdermal delivery system developed with clonidine hydrochloride demonstrated improved bioavailability and sustained release profiles, indicating potential benefits for long-term hypertension management .
- Pain Management: Clonidine's role in pain management, particularly as an adjunct in epidural anesthesia, has been explored using clonidine-d4 to evaluate its effects on pain transmission pathways. The results indicate that clonidine can enhance analgesic effects when combined with local anesthetics .
Research Methodology
Analytical Techniques:
- Mass Spectrometry: Clonidine-d4 is frequently employed in mass spectrometric analyses to differentiate between drug concentrations and metabolites due to its distinct isotopic signature.
- HPLC Methods: The development of stability-indicating HPLC methods utilizing clonidine-d4 has improved the reliability of drug formulation stability assessments .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmacokinetics | Used as an internal standard in drug metabolism studies | Enhanced accuracy in quantification |
| Hypertension | Evaluated in transdermal systems for blood pressure control | Improved bioavailability and sustained release |
| Pain Management | Assessed as an adjunct in epidural anesthesia | Increased analgesic effects when combined with local anesthetics |
Mechanism of Action
Clonidine-d4 (hydrochloride) exerts its effects by stimulating alpha-2 adrenergic receptors in the brainstem. This leads to a reduction in sympathetic outflow from the central nervous system, resulting in decreased peripheral resistance, renal vascular resistance, heart rate, and blood pressure . The molecular targets involved include the alpha-2A, alpha-2B, and alpha-2C adrenergic receptors, which mediate the compound’s effects on the cardiovascular system .
Comparison with Similar Compounds
Clonidine-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from non-labeled clonidine and other similar compounds. Some similar compounds include:
Clonidine: The non-deuterated form of Clonidine-d4 (hydrochloride), used for similar applications but without the benefits of deuterium labeling.
Doxazosin-d8 (hydrochloride): Another deuterated compound used as an internal standard for the quantification of doxazosin.
Risperidone-D4 solution: A deuterated form of risperidone used in analytical studies.
The uniqueness of Clonidine-d4 (hydrochloride) lies in its specific use as an internal standard for clonidine quantification, providing more accurate and reliable analytical results.
Biological Activity
Clonidine-d4 hydrochloride is a deuterated analog of clonidine, primarily used as an internal standard in pharmacokinetic and analytical studies. This compound retains the biological activity of clonidine while allowing for precise quantification in various experimental settings. This article explores the biological activity, pharmacokinetics, mechanisms of action, and clinical implications of this compound based on diverse research findings.
This compound has the following chemical characteristics:
- Chemical Name : 2-((2,6-dichlorophenyl) amino)-2-imidazoline hydrochloride
- Molecular Formula : C9H5Cl2N3·HCl
- Molecular Weight : 266.56 g/mol
- Solubility : Soluble in water and alcohol
The deuteration at specific positions enhances the stability and detection of the compound during mass spectrometry analysis.
Clonidine-d4 functions similarly to clonidine by acting as an agonist at alpha-2 adrenergic receptors (α2-ARs). The mechanism involves:
- Central Nervous System Effects : Clonidine-d4 reduces sympathetic outflow from the CNS, leading to decreased heart rate and blood pressure. It primarily acts on the locus coeruleus and other brain regions involved in cardiovascular regulation .
- Receptor Affinity : Clonidine-d4 exhibits high affinity for α2A, α2B, and α2C adrenergic receptors, with inhibition constants (Kis) reported as 61.66 nM, 69.18 nM, and 134.9 nM respectively .
Pharmacokinetics
The pharmacokinetic profile of clonidine-d4 is critical for understanding its clinical application:
- Absorption : Clonidine-d4 reaches maximum concentration within 60 to 90 minutes post-administration.
- Distribution : The volume of distribution ranges from 1.7 to 2.5 L/kg, indicating extensive tissue distribution.
- Metabolism : It undergoes limited metabolism primarily via CYP450 enzymes, with less than 50% being metabolized to inactive metabolites .
- Elimination : Approximately 50% is excreted unchanged in urine .
Clinical Applications
Clonidine-d4 is primarily used in research settings but has implications in clinical pharmacology:
- Sedation : Its effects on sedation and analgesia make it valuable in pediatric intensive care settings, particularly during procedures requiring sedation .
- Hypertension Management : Clonidine's ability to lower blood pressure makes it relevant in treating hypertensive crises when rapid control is necessary .
Case Studies
-
Pediatric Sedation During ECMO :
A study involving infants on extracorporeal membrane oxygenation (ECMO) showed that clonidine administration resulted in improved sedation levels with a median infusion dose of 0.24 µg/kg/h. This study highlighted the need for adjusted dosing guidelines based on age and weight to optimize therapeutic outcomes . -
Long-term Effects on Cardiovascular Health :
Clinical trials have indicated that long-term use of clonidine can lead to a moderate reduction in cardiac output without significantly affecting peripheral resistance or renal function, making it a viable option for chronic hypertension management .
Research Findings
Recent studies have explored various aspects of clonidine-d4's biological activity:
Q & A
Q. How does Clonidine-d4 Hydrochloride function as an internal standard in pharmacokinetic studies?
this compound, a deuterated stable isotope, is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy of non-deuterated clonidine. The deuterium atoms (four hydrogens replaced) increase its molecular mass without altering chemical behavior, enabling distinct detection in mass spectra. This minimizes matrix effects and ionization variability, ensuring precise calibration curves and reproducibility in plasma or tissue analyses .
Q. What are the key physicochemical differences between this compound and its non-deuterated counterpart?
The deuterium substitution in this compound increases its molecular weight (270.58 g/mol vs. 230.09 g/mol for clonidine) and alters vibrational frequencies in spectroscopic analyses (e.g., NMR, IR). These differences do not affect receptor binding but provide distinct chromatographic retention times in LC-MS, critical for avoiding co-elution with endogenous compounds. The isotopic purity (>98%) ensures minimal interference in quantitative assays .
Advanced Research Questions
Q. What methodological considerations are critical when integrating this compound into LC-MS/MS assays for quantifying parent clonidine in plasma?
Key considerations include:
- Column Chemistry : Use reverse-phase columns (e.g., C18) to separate deuterated and non-deuterated species.
- Ionization Parameters : Optimize electrospray ionization (ESI) conditions to enhance signal-to-noise ratios for both compounds.
- Matrix Effects : Validate assays with biological matrices (e.g., plasma) to assess ion suppression/enhancement.
- Deuterium Isotope Effects : Monitor potential retention time shifts due to isotopic substitution under varying mobile-phase conditions. Method validation should follow ICH guidelines, including linearity (1–100 ng/mL), precision (CV <15%), and recovery (>85%) .
Q. How can researchers address discrepancies in reported deuterium isotope effects when using this compound in metabolic stability assays?
Discrepancies may arise from differences in cytochrome P450 enzyme kinetics or deuterium-induced changes in metabolic rates. To resolve this:
- Isotope Effect Mitigation : Use shorter incubation times (<60 minutes) to minimize kinetic isotope effects (KIEs).
- Cross-Species Validation : Compare metabolic stability in human vs. rodent liver microsomes to identify species-specific KIEs.
- Analytical Cross-Check : Validate results using orthogonal techniques (e.g., HPLC-UV alongside LC-MS) to confirm metabolite profiles .
Q. What strategies ensure reproducibility of experimental results when employing this compound in multi-center neuropharmacology studies?
To ensure reproducibility:
- Standardized Characterization : Require NMR and high-resolution mass spectrometry (HRMS) data to confirm isotopic purity (>98%) and deuterium positioning.
- SOPs for Handling : Follow protocols for storage (-20°C, desiccated) and reconstitution (e.g., deuterated solvents to prevent proton exchange).
- Inter-Laboratory Calibration : Share reference samples between labs to harmonize LC-MS parameters and quantify batch-to-batch variability .
Q. How does the α2-adrenergic receptor binding affinity of this compound compare to non-deuterated clonidine in functional assays?
Deuterium substitution does not significantly alter receptor binding kinetics due to its non-reactive nature. Competitive binding assays (e.g., radioligand displacement using [³H]-clonidine) show comparable IC₅₀ values (1–5 nM) for both compounds. However, confirmatory studies using patch-clamp electrophysiology are recommended to assess functional activity in neuronal preparations .
Methodological Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in animal models?
Use non-linear regression models (e.g., log[agonist] vs. response) to calculate EC₅₀ values. Account for inter-animal variability using mixed-effects models. For tracer studies, apply pharmacokinetic compartmental modeling (e.g., two-compartment) to estimate clearance rates and volume of distribution. Validate models with Akaike Information Criterion (AIC) comparisons .
Q. How should researchers design experiments to distinguish between central vs. peripheral effects of this compound in cardiovascular studies?
- Administration Routes : Compare intracerebroventricular (ICV) vs. intravenous (IV) administration to isolate central nervous system effects.
- Biomarker Tracking : Use microdialysis to measure neurotransmitter release (e.g., norepinephrine) in brain nuclei (e.g., locus coeruleus) alongside plasma levels.
- Knockout Models : Employ α2A-adrenoceptor knockout mice to confirm receptor-specific mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
